molecular formula C20H25FN2O3 B12807309 8-(4-(4-Fluorophenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione CAS No. 3612-86-0

8-(4-(4-Fluorophenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione

Cat. No.: B12807309
CAS No.: 3612-86-0
M. Wt: 360.4 g/mol
InChI Key: UVYHVQDUWJOUMH-UHFFFAOYSA-N
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Description

8-(4-(4-Fluorophenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione is a complex organic compound characterized by its spirocyclic structure and the presence of multiple functional groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticonvulsant and anti-inflammatory activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-(4-Fluorophenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-(4-(4-Fluorophenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

8-(4-(4-Fluorophenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-(4-Fluorophenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. In the case of anticonvulsant activity, it may modulate ion channels or neurotransmitter receptors in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    8-(4-(4-Chlorophenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione: Similar structure but with a chlorine atom instead of fluorine.

    8-(4-(4-Methylphenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 8-(4-(4-Fluorophenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its analogs.

Properties

CAS No.

3612-86-0

Molecular Formula

C20H25FN2O3

Molecular Weight

360.4 g/mol

IUPAC Name

8-[4-(4-fluorophenyl)-4-oxobutyl]-2,4-dimethyl-2,8-diazaspiro[4.5]decane-1,3-dione

InChI

InChI=1S/C20H25FN2O3/c1-14-18(25)22(2)19(26)20(14)9-12-23(13-10-20)11-3-4-17(24)15-5-7-16(21)8-6-15/h5-8,14H,3-4,9-13H2,1-2H3

InChI Key

UVYHVQDUWJOUMH-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=O)C12CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C

Origin of Product

United States

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